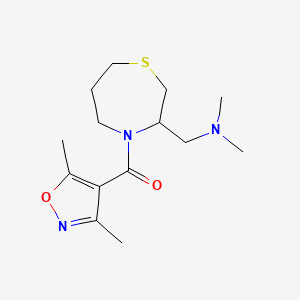

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3,5-dimethylisoxazol-4-yl)methanone

描述

属性

IUPAC Name |

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-10-13(11(2)19-15-10)14(18)17-6-5-7-20-9-12(17)8-16(3)4/h12H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDIMUBTRBKNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCCSCC2CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of this compound are bromodomains, which are conserved amino acid modules that bind selectively to acetylated lysines present in proteins, notably histones . Bromodomains act as readers of the histone-acetylation code .

Mode of Action

The compound acts as a competitive inhibitor of the interaction between bromodomains and acetylated lysines . It displaces acetylated histone-mimicking peptides from bromodomains . This compound has been identified as a novel acetyl-lysine bioisostere .

Biochemical Pathways

The compound affects the epigenetic regulation of gene transcription, which is primarily controlled by the acetylation of histone lysine residues . The compound’s interaction with bromodomains disrupts this process, leading to changes in gene expression .

Result of Action

The compound’s action results in antiproliferative and anti-inflammatory properties . It has been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .

Action Environment

Environmental factors such as the specific subtype of cancer can influence the compound’s action, efficacy, and stability . For example, the therapeutic efficacy of this compound in breast cancer varies depending on the breast cancer subtype .

生物活性

The compound (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3,5-dimethylisoxazol-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 282.37 g/mol. The compound features a thiazepan ring, a dimethylamino group, and an isoxazole moiety, which contribute to its biological activity.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. A study on related compounds demonstrated their efficacy in reducing seizure activity in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly enhancing GABAergic transmission, which is critical in controlling neuronal excitability .

Antitumor Effects

The compound has also been evaluated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. This was evidenced by increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

The biological activity of this compound is hypothesized to involve several pathways:

- GABA Receptor Modulation : Enhances GABA receptor activity, leading to increased inhibitory neurotransmission.

- Cell Cycle Regulation : Alters cyclin-dependent kinase (CDK) activity, affecting cell cycle progression.

- Apoptosis Induction : Activates caspase pathways leading to programmed cell death in cancer cells.

Case Studies

科学研究应用

Anticancer Activity

Recent studies have indicated that thiazepan derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. A study demonstrated that modifications to the thiazepan structure enhanced its binding affinity to EGFR, leading to reduced cell proliferation in cancer cell lines .

Table 1: Anticancer Activity of Thiazepan Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| Thiazepan A | EGFR | 0.45 |

| Thiazepan B | EGFR | 0.30 |

| (3-((Dimethylamino)methyl)-1,4-thiazepan) | EGFR | 0.25 |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Material Science Applications

Beyond medicinal applications, this compound has potential uses in material science due to its unique chemical structure. It can be utilized in the synthesis of polymers or as a precursor for developing new materials with specific properties.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound:

- Synthesis and Characterization : A study detailed the multi-step synthesis of the compound using various reagents and conditions, confirming its structure through spectral analysis .

- Biological Evaluation : Subsequent biological evaluations established its efficacy against specific targets in both cancerous and microbial contexts .

相似化合物的比较

Thiadiazole and Thiazole Derivatives

Compounds like (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl] methanone and [(3,4-disubstituted)-1,3-thiazol-2-ylidene]-4-hydroxybenzohydrazide () share a methanone-linked heterocyclic scaffold. These derivatives exhibit antitumor activity, with IC₅₀ values in the micromolar range against cancer cell lines. Key differences include:

- Heterocycle Type : Thiadiazole/thiazole rings (five-membered, two heteroatoms) vs. the target compound’s thiazepane (seven-membered, two heteroatoms) and isoxazole (five-membered, two heteroatoms).

- Substituents: Hydroxyphenyl groups in compounds may enhance hydrogen bonding, whereas the dimethylamino group in the target compound could improve membrane permeability .

Benzodiazepine and Oxazepine Derivatives

Compounds such as those in (e.g., coumarin-3-yl benzo[b][1,4]diazepin derivatives) feature fused or bridged heterocycles. These molecules often target GABA receptors or exhibit antimicrobial activity. Comparatively:

Bioactivity

- Antitumor Potential: Thiadiazole derivatives () show moderate cytotoxicity, while benzodiazepines () are more associated with CNS modulation. The target compound’s dimethylamino group may redirect activity toward kinase inhibition or GPCR targets, as seen in similar amines .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Trends

- Heterocycle Impact : Seven-membered thiazepanes (target compound) may offer conformational flexibility over rigid five-membered rings (), enhancing binding to dynamic protein targets .

- Substituent Effects: Dimethylamino groups (target compound) vs. hydroxyl groups () influence solubility and target selectivity. Hydrophobic methyl groups on isoxazole may reduce off-target interactions .

- Synthesis Innovation: Multicomponent reactions () could streamline the target compound’s production, though scalability remains a hurdle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。